N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide is a complex organic compound characterized by its unique structure, which includes two thiazole rings and multiple chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N’~1~,N’~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~6~-bis(2-methoxybenzylidene)hexanedihydrazide
- N’~1~,N’~6~-bis(4-methoxyphenyl)acetylhexanedihydrazide
- N’~1~,N’~6~-bis(2-ethoxybenzylidene)hexanedihydrazide
Uniqueness
N’~1~,N’~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide is unique due to its specific structural features, including the presence of thiazole rings and chlorophenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C36H28Cl4N6O2S2 |
---|---|
Molecular Weight |
782.6 g/mol |
IUPAC Name |
N,N'-bis[(Z)-[3,4-bis(4-chlorophenyl)-1,3-thiazol-2-ylidene]amino]hexanediamide |
InChI |
InChI=1S/C36H28Cl4N6O2S2/c37-25-9-5-23(6-10-25)31-21-49-35(45(31)29-17-13-27(39)14-18-29)43-41-33(47)3-1-2-4-34(48)42-44-36-46(30-19-15-28(40)16-20-30)32(22-50-36)24-7-11-26(38)12-8-24/h5-22H,1-4H2,(H,41,47)(H,42,48)/b43-35-,44-36- |
InChI Key |
IWNFDPZLIKXKFT-ZWHQLJQGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CS/C(=N\NC(=O)CCCCC(=O)N/N=C/3\SC=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)/N2C6=CC=C(C=C6)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=NNC(=O)CCCCC(=O)NN=C3N(C(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)N2C6=CC=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.